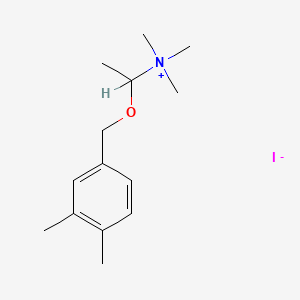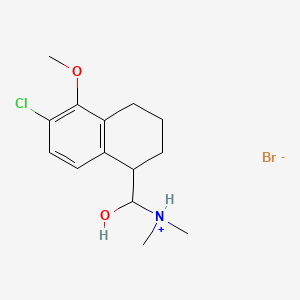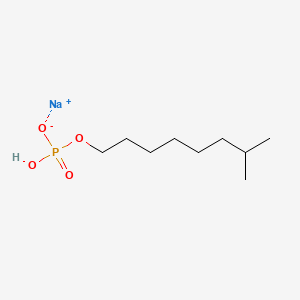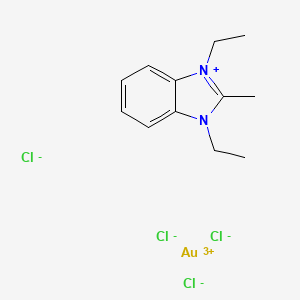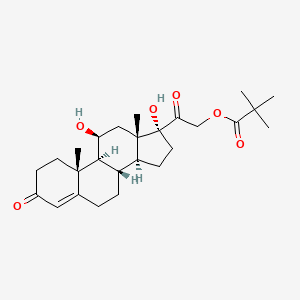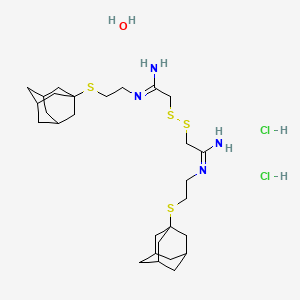
Acetamidine, 2,2'-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate is a complex organic compound with the molecular formula C28-H46-N4-S4.2Cl-H.H2-O and a molecular weight of 656.95 . This compound is known for its unique structure, which includes adamantylthio groups and dithiobis linkages, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate involves multiple steps. The synthetic route typically starts with the preparation of the adamantylthioethylamine precursor, which is then reacted with acetamidine derivatives under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pH, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the cleavage of disulfide bonds.
Substitution: Nucleophilic substitution reactions can occur at the adamantylthio groups, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate involves its interaction with molecular targets such as enzymes and receptors. The adamantylthio groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s dithiobis linkages are also involved in redox reactions, contributing to its overall activity .
Vergleich Mit ähnlichen Verbindungen
Acetamidine, 2,2’-dithiobis(N-(2-(1-adamantylthio)ethyl)-, dihydrochloride, hydrate can be compared with similar compounds such as:
2,2’-Dithiobis(N-(1-adamantylmethyl)-acetamidine) dihydrochloride hemihydrate: This compound shares a similar structure but differs in the substitution pattern on the adamantyl group.
Ethanimidamide, 2,2’-dithiobis[N-[2-(tricyclo[3.3.1.13,7]dec-1-ylthio)ethyl]-, dihydrochloride, monohydrate: This compound has a different tricyclic structure, leading to variations in its chemical and biological properties.
Eigenschaften
CAS-Nummer |
64058-80-6 |
|---|---|
Molekularformel |
C28H50Cl2N4OS4 |
Molekulargewicht |
657.9 g/mol |
IUPAC-Name |
N'-[2-(1-adamantylsulfanyl)ethyl]-2-[[2-[2-(1-adamantylsulfanyl)ethylimino]-2-aminoethyl]disulfanyl]ethanimidamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C28H46N4S4.2ClH.H2O/c29-25(31-1-3-33-27-11-19-5-20(12-27)7-21(6-19)13-27)17-35-36-18-26(30)32-2-4-34-28-14-22-8-23(15-28)10-24(9-22)16-28;;;/h19-24H,1-18H2,(H2,29,31)(H2,30,32);2*1H;1H2 |
InChI-Schlüssel |
LHOVVAOKADDNJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)SCCN=C(CSSCC(=NCCSC45CC6CC(C4)CC(C6)C5)N)N.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


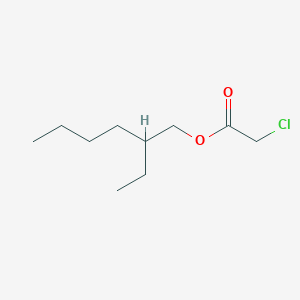
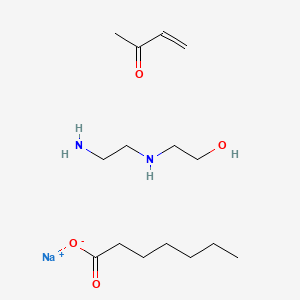
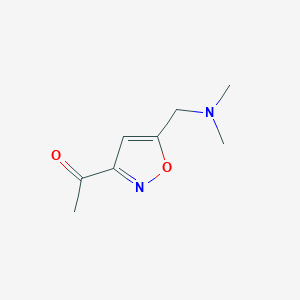
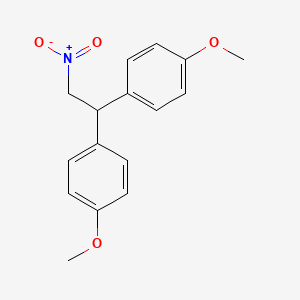
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

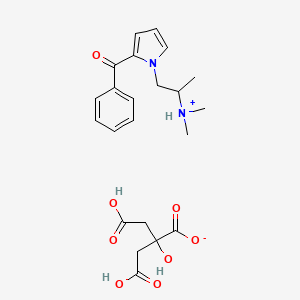
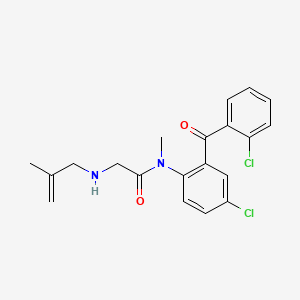
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
